2-chloro-N-{[(thien-2-ylmethyl)amino]carbonyl}acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-(thiophen-2-ylmethylcarbamoyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2S/c9-4-7(12)11-8(13)10-5-6-2-1-3-14-6/h1-3H,4-5H2,(H2,10,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFTJVDPPLMXOTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-chloro-N-{[(thien-2-ylmethyl)amino]carbonyl}acetamide involves several steps. One common synthetic route includes the reaction of 2-chloroacetamide with thien-2-ylmethylamine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .
Chemical Reactions Analysis
2-chloro-N-{[(thien-2-ylmethyl)amino]carbonyl}acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophenes.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-chloro-N-{[(thien-2-ylmethyl)amino]carbonyl}acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is employed in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-{[(thien-2-ylmethyl)amino]carbonyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and thiophene ring play crucial roles in binding to these targets, while the acetamide moiety can form hydrogen bonds with amino acid residues in the active site. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Chloroacetamide derivatives are characterized by their substituents on the nitrogen atom, which dictate their reactivity and biological activity. Below is a comparative analysis of key analogs:
Physicochemical Properties
Metabolic and Toxicological Profiles
- Metabolism: Chloroacetamide herbicides like acetochlor undergo rapid hepatic metabolism in humans via cytochrome P450-mediated pathways, producing glutathione conjugates.
- Toxicity: Limited data exist for the target compound, but related derivatives (e.g., benzimidazole analogs) show low acute toxicity, contrasting with herbicidal analogs linked to carcinogenicity in rodents .
Biological Activity
2-Chloro-N-{[(thien-2-ylmethyl)amino]carbonyl}acetamide (CAS Number: 871909-81-8) is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activities, including analgesic, anti-inflammatory, and antimicrobial properties, supported by relevant research findings and data.
- Molecular Formula : C₈H₈ClN₃O
- Molecular Weight : 232.687 g/mol
- IUPAC Name : this compound
Analgesic Activity
Recent studies have highlighted the analgesic potential of compounds related to the acetamide structure. For instance, derivatives of 2-chloro-N,N-diphenylacetamide were synthesized and evaluated for their analgesic activity using the hot plate model. The compound AKM-2 demonstrated significant analgesic effects comparable to diclofenac sodium, a standard analgesic drug. Molecular docking studies indicated strong binding affinities to cyclooxygenase enzymes (COX-1 and COX-2), which are crucial targets for pain relief .
Table 1: Binding Energies of Compounds with COX Enzymes
| Compound | Binding Energy (kcal/mol) | COX-1 Interaction Residues | COX-2 Interaction Residues |
|---|---|---|---|
| Diclofenac | -7.4 | TYR | TRP |
| AKM-1 | -8.8 | ARG | PHE, TYR |
| AKM-2 | -9.0 | ARG, TYR | TRP |
| AKM-3 | -9.0 | ARG | - |
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have been inferred from its structural similarity to other acetamides known for such effects. The docking studies suggest that this compound may inhibit COX enzymes effectively, thereby reducing inflammation.
Case Studies and Research Findings
-
Synthesis and Evaluation :
A study synthesized various derivatives of acetamides and evaluated their biological activities. The synthesized compounds underwent rigorous characterization through techniques such as NMR and IR spectroscopy, confirming their structures before biological testing . -
In Vivo Models :
In vivo studies demonstrated that certain derivatives exhibited significant analgesic activity when tested in animal models, reinforcing the potential therapeutic applications of this compound class . -
Molecular Docking Studies :
Molecular docking simulations provided insights into the binding affinities and mechanisms of action for these compounds against COX enzymes, indicating that modifications in the structure could lead to enhanced biological activity .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 2-chloro-N-{[(thien-2-ylmethyl)amino]carbonyl}acetamide and its analogs?
- Methodological Answer : The compound can be synthesized via C-amidoalkylation , a reaction involving 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide with aromatic or heteroaromatic substrates. Key steps include:
- Activation of the chloroacetamide : Use of chloral derivatives to generate reactive intermediates like hemiaminals .
- Coupling with thiophene-containing amines : Reaction with thien-2-ylmethylamine under controlled pH (acidic or basic conditions) to form the urea linkage .
- Purification : Column chromatography or recrystallization to isolate the product.
Q. What spectroscopic techniques are critical for structural elucidation of this compound?
- Primary Tools :
- ¹H/¹³C NMR : To resolve the thiophene ring protons and confirm the urea carbonyl (C=O at ~165–170 ppm in ¹³C) .
- IR Spectroscopy : Identifies functional groups (amide I/II bands) and hydrogen bonding patterns .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., loss of Cl or thiophene moiety) .
- Data Table :
| Technique | Key Peaks/Shifts | Functional Group Confirmation |
|---|---|---|
| IR | 1680 cm⁻¹ | Urea C=O stretch |
| ¹H NMR | δ 4.2 (s, 2H) | ClCH₂CO |
| ¹³C NMR | δ 165 ppm | Carbonyl (C=O) |
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activity data for chloroacetamide derivatives?
- Experimental Design :
- Comparative assays : Test the compound alongside structurally similar analogs (e.g., nitro- or cyano-substituted derivatives) to isolate the impact of the thiophene-urea group .
- Dose-response studies : Use a gradient concentration (1–100 µM) to identify non-linear effects, particularly for enzyme inhibition or cytotoxicity .
- Validation : Cross-reference with orthogonal assays (e.g., fluorescence-based vs. colorimetric readouts) to rule out assay-specific artifacts .
Q. What strategies optimize regioselectivity in multi-step syntheses involving thiophene moieties?
- Key Variables :
- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack on the chloroacetamide carbon .
- Catalysts : Use of Lewis acids (e.g., AlCl₃) to direct electrophilic substitution on the thiophene ring .
- Temperature control : Lower temperatures (–5°C to 0°C) minimize side reactions during amide bond formation .
Q. How can computational methods enhance the design of chloroacetamide-based enzyme inhibitors?
- Methodology :
- Molecular docking : Predict binding affinities with target enzymes (e.g., acetylcholinesterase) using software like AutoDock Vina .
- QSAR modeling : Correlate electronic parameters (Hammett σ values for substituents) with inhibitory potency .
- MD simulations : Assess stability of the enzyme-inhibitor complex over 100-ns trajectories .
Safety and Toxicology
Q. What precautions are recommended for handling this compound given limited toxicological data?
- Risk Mitigation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
